2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol
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Overview
Description
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol is an organic compound with a complex structure that includes a benzyl group substituted with two chlorine atoms, a methyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
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Step 1: Formation of 2,6-Dichlorobenzyl Chloride
- React 2,6-dichlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
- Conditions: Room temperature, atmospheric pressure.
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Step 2: Reaction with Methylamine
- React 2,6-dichlorobenzyl chloride with an excess of methylamine.
- Conditions: Solvent (ethanol or methanol), reflux for several hours.
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Step 3: Addition of Ethanolamine
- Add ethanolamine to the reaction mixture.
- Conditions: Solvent (ethanol or methanol), reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives with potential formation of aldehydes or carboxylic acids.
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Reduction
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives, potentially forming primary or secondary amines.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
- Common reagents: Sodium hydroxide, potassium carbonate.
- Major products: Substituted benzyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Conditions: Reflux, room temperature, atmospheric pressure.
Scientific Research Applications
2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol has a wide range of applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in studies of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
- Used in studies of enzyme inhibition and protein interactions.
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Medicine
- Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.
- Studied for its effects on cellular pathways and molecular targets.
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Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular membranes, disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
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2,6-Dichlorobenzyl Alcohol
- Similar structure with a hydroxyl group instead of the aminoethanol moiety.
- Used as an antiseptic and disinfectant.
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2,6-Dichlorobenzamide
- Contains an amide group instead of the aminoethanol moiety.
- Used as an intermediate in the synthesis of herbicides and pesticides.
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2,6-Dichlorobenzyl Chloride
- Precursor in the synthesis of 2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol.
- Used in organic synthesis as a building block.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-13(5-6-14)7-8-9(11)3-2-4-10(8)12/h2-4,14H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJSBUJHKOLHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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